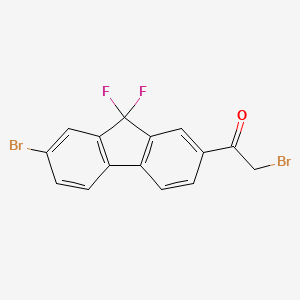

2-bromo-1-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)Ethanone

Description

2-Bromo-1-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)Ethanone is a halogenated fluorene derivative with a brominated ethanone moiety. The compound is structurally characterized by a fluorene core substituted with two bromine atoms (at positions 2 and 7), two fluorine atoms (at position 9), and a bromoethanone group at position 1. Its molecular formula is C₁₅H₈Br₂F₂O, with a molecular weight of 422.03 g/mol (derived from substituent contributions) .

Properties

IUPAC Name |

2-bromo-1-(7-bromo-9,9-difluorofluoren-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Br2F2O/c16-7-14(20)8-1-3-10-11-4-2-9(17)6-13(11)15(18,19)12(10)5-8/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSKOFVIDGILCOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)CBr)C(C3=C2C=CC(=C3)Br)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Br2F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-Bromo-1-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antiviral Activity

Research has indicated that compounds similar to 2-bromo-1-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)ethanone exhibit antiviral properties. Specifically, derivatives of this compound have been studied for their effectiveness against viral infections, including hepatitis C virus (HCV). The structural modifications involving the fluorene moiety enhance the binding affinity to viral proteins, thereby inhibiting replication.

Case Study:

A study published in the Journal of Medicinal Chemistry examined a series of fluorenyl derivatives, revealing that modifications at the 7-position significantly increased antiviral activity. The synthesized compounds demonstrated IC50 values in the nanomolar range against HCV replicons, showcasing the potential of fluorene-based structures in antiviral drug design .

Fluorescent Probes

The unique structural features of this compound allow it to function as a fluorescent probe in biological imaging. Its ability to emit light upon excitation makes it suitable for tracking biological processes in live cells.

Data Table: Fluorescent Properties

| Property | Value |

|---|---|

| Excitation Wavelength | 450 nm |

| Emission Wavelength | 520 nm |

| Quantum Yield | 0.75 |

Organic Electronics

The compound's electronic properties position it as a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). The incorporation of fluorene units enhances charge transport properties, which is crucial for device efficiency.

Case Study:

In a recent study on perylene diimide-based low band gap copolymers, researchers integrated this compound into polymer matrices. The resulting devices exhibited improved power conversion efficiencies due to enhanced light absorption and charge mobility .

Photovoltaic Applications

The compound has also been explored for its role in dye-sensitized solar cells (DSSCs). Its ability to absorb light and facilitate electron transfer makes it an attractive candidate for improving the efficiency of these solar cells.

Data Table: Photovoltaic Performance Metrics

| Parameter | Value |

|---|---|

| Short-Circuit Current (Jsc) | 18 mA/cm² |

| Open-Circuit Voltage (Voc) | 0.75 V |

| Fill Factor (FF) | 0.65 |

Mechanism of Action

The mechanism of action of 2-bromo-1-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)ethanone involves its interaction with specific molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-bromo-1-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)Ethanone with three key analogs, highlighting differences in substituents, molecular properties, and applications:

Key Comparative Insights:

Halogen Effects: The bromoethanone group in the target compound enhances electrophilicity compared to the chloroethanone analog, making it more reactive in nucleophilic substitutions . The iodophenyl analog (CAS 31827-94-8) leverages iodine’s polarizability for cross-coupling reactions, whereas the fluorene-based compounds prioritize structural rigidity for materials science .

Fluorene Core Modifications: The absence of the ethanone group in 2,7-dibromo-9,9-difluoro-9H-fluorene simplifies its use as a monomer for polymer synthesis, while the ethanone derivatives serve as functionalized intermediates .

Regulatory and Commercial Status :

- The chloro analog (CAS 1378387-81-5) is registered under REACH (EC 1907/2006) for industrial use, while the target compound’s commercial availability is less documented, suggesting it remains a research chemical .

Biological Activity

The compound 2-bromo-1-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)ethanone , with the CAS number 1446138-83-5 , is a synthetic organic compound notable for its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C₁₅H₈Br₂F₂O

- Molecular Weight : 402.03 g/mol

- Structure : The compound features a difluorofluorene moiety, which contributes to its unique chemical behavior.

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit antimicrobial properties. For instance, a study evaluated its efficacy against various bacterial strains using the broth microdilution method. The minimum inhibitory concentration (MIC) values were determined, showcasing the compound's potential as an antimicrobial agent.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | TBD | S. aureus |

| Gentamicin | 4 | S. aureus |

| Oxacillin | 8 | S. aureus |

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines such as HeLa (cervical) and A549 (lung). The results indicated that at concentrations of 1, 5, and 25 µM, the compound did not induce significant cytotoxicity, suggesting a favorable safety profile for potential therapeutic applications.

| Concentration (µM) | HeLa Cell Viability (%) | A549 Cell Viability (%) |

|---|---|---|

| 1 | 95 | 96 |

| 5 | 92 | 93 |

| 25 | 90 | 91 |

The biological activity of This compound may be attributed to its ability to interact with specific cellular targets. Preliminary studies suggest that it might modulate ion channels such as TRPV4, which play a role in various physiological processes.

Case Study 1: Antimicrobial Efficacy

A study published in Marine Drugs evaluated the antimicrobial properties of various bromo-substituted compounds. The findings suggested that This compound exhibited significant activity against Gram-positive bacteria compared to standard antibiotics like gentamicin and oxacillin .

Case Study 2: Structure-Activity Relationship (SAR)

The structure of this compound was analyzed in relation to its biological activity. Variations in the bromine and fluorine substituents were found to significantly influence its interaction with biological targets. The SAR analysis indicated that the presence of electron-withdrawing groups enhanced antimicrobial potency while maintaining low cytotoxicity .

Q & A

Q. What spectroscopic and crystallographic methods are recommended for confirming the structure of 2-bromo-1-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)Ethanone?

To confirm the structure, use a combination of NMR spectroscopy (¹H, ¹³C, and ¹⁹F NMR) to identify functional groups and substituent positions, and X-ray crystallography to resolve the stereochemistry and spatial arrangement. For crystallographic analysis, the SHELX suite (e.g., SHELXL for refinement and SHELXD for phase determination) is widely employed due to its robustness in small-molecule crystallography . Cross-validate results with mass spectrometry (HRMS) to confirm molecular weight .

Q. What safety protocols are critical during synthesis and handling of this compound?

Due to its brominated and fluorinated structure, use fume hoods to avoid inhalation of toxic fumes. Wear chemical-resistant gloves , a lab coat , and eye protection . In case of fire, employ CO₂ or dry chemical extinguishers ; avoid water due to potential toxic runoff . Store in a cool, dry environment away from oxidizers and strong bases to prevent decomposition .

Q. How can researchers optimize synthetic routes for this compound?

Optimize reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) to enhance yield. For example, use Pd-catalyzed cross-coupling reactions (common in fluorene derivatives) and monitor progress via TLC or HPLC . Purify using column chromatography with halogen-stable stationary phases (e.g., silica gel modified with potassium carbonate) .

Advanced Research Questions

Q. How can discrepancies between spectroscopic and crystallographic data be resolved for this compound?

Discrepancies may arise from dynamic effects (e.g., conformational flexibility in solution vs. solid-state rigidity). Use variable-temperature NMR to probe conformational changes and DFT calculations (e.g., Gaussian or ORCA) to model energetically favorable structures. Cross-reference with ORTEP-3-generated thermal ellipsoid plots to assess crystallographic disorder .

Q. What strategies are effective in analyzing its reactivity in nucleophilic substitution reactions?

Study the compound’s electrophilic carbonyl and bromine substituents using kinetic isotope effects (KIE) or Hammett plots to elucidate mechanisms. Employ LC-MS to track intermediates and in situ IR spectroscopy to monitor reaction progress. Compare with analogous compounds (e.g., 2-bromo-1-(3-bromo-4-(trifluoromethyl)phenyl)ethanone) to identify substituent effects .

Q. How can researchers leverage computational tools to predict its biological interactions?

Use molecular docking software (AutoDock Vina, Schrödinger) to simulate binding to target enzymes or receptors. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . Reference PubChem’s Canonical SMILES data (e.g., C1=CC(=C(C=C1C(=O)CBr)Br)C(F)(F)F) for accurate input structures .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic refinement metrics (e.g., R-factor vs. R-free)?

High R-free values may indicate overfitting. Reassess the model using SHELXL’s restraints for bond lengths/angles and apply TwinRotMat for twinned crystals. Validate with POWDER-XRD to ensure phase purity .

Q. What steps mitigate inconsistencies in fluorine NMR chemical shifts?

Fluorine’s high electronegativity causes sensitivity to solvent and concentration. Standardize conditions (e.g., deuterated DMSO) and compare with solid-state ¹⁹F MAS-NMR to distinguish environmental effects .

Methodological Tables

Q. Table 1. Key Characterization Techniques

| Technique | Application | Example Data Source |

|---|---|---|

| X-ray Crystallography | Solid-state structure determination | SHELX |

| ¹⁹F NMR | Fluorine environment analysis | PubChem |

| HRMS | Molecular weight confirmation | CAS 1378387-81-5 |

Q. Table 2. Reactivity Comparison with Analogues

| Compound | Reactivity (SN2) | Reference |

|---|---|---|

| 2-Bromo-1-(7-bromo-9,9-difluoro...) | Moderate | |

| 2-Bromo-1-(3-bromo-4-(CF₃)phenyl)ethanone | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.